N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15802958
InChI: InChI=1S/C22H15Cl2N5O3S/c23-15-8-6-14(7-9-15)21-26-27-22(28(21)17-4-2-1-3-5-17)33-13-20(30)25-16-10-11-18(24)19(12-16)29(31)32/h1-12H,13H2,(H,25,30)
SMILES:
Molecular Formula: C22H15Cl2N5O3S
Molecular Weight: 500.4 g/mol

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC15802958

Molecular Formula: C22H15Cl2N5O3S

Molecular Weight: 500.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide -

Specification

Molecular Formula C22H15Cl2N5O3S
Molecular Weight 500.4 g/mol
IUPAC Name N-(4-chloro-3-nitrophenyl)-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H15Cl2N5O3S/c23-15-8-6-14(7-9-15)21-26-27-22(28(21)17-4-2-1-3-5-17)33-13-20(30)25-16-10-11-18(24)19(12-16)29(31)32/h1-12H,13H2,(H,25,30)
Standard InChI Key DMRQTOSRJWATGW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is C₂₂H₁₅Cl₂N₅O₃S, with a molecular weight of 500.4 g/mol. The IUPAC name reflects its substituents: a 4-chloro-3-nitrophenyl group attached to the acetamide nitrogen, a 4-phenyl-4H-1,2,4-triazol-3-yl moiety, and a 4-chlorophenyl group at the triazole’s 5-position.

Structural Features

  • Triazole Core: The 1,2,4-triazole ring serves as the central scaffold, contributing to π-π stacking interactions and hydrogen bonding capabilities .

  • Chlorophenyl Groups: The 4-chlorophenyl and 4-chloro-3-nitrophenyl substituents enhance lipophilicity, potentially improving membrane permeability .

  • Thioacetamide Linkage: The sulfur atom in the thioacetamide group may facilitate interactions with cysteine residues in enzymatic targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₁₅Cl₂N₅O₃S
Molecular Weight500.4 g/mol
IUPAC NameSee Title
Canonical SMILESC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)N+[O-])C4=CC=C(C=C4)Cl
Solubility (Predicted)Low aqueous solubility
LogP (Octanol-Water)~4.2 (estimated)

The compound’s low aqueous solubility, inferred from its logP value, suggests formulation challenges for in vivo applications .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(4-Chloro-3-nitrophenyl)-2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves multi-step reactions, as outlined in analogous triazole-acetamide syntheses :

  • Formation of the Triazole Core:

    • Cyclization of thiosemicarbazides or hydrazides with isothiocyanates under basic conditions .

    • Example: Reaction of 2-(4-isobutylphenyl)propane hydrazide with methyl isothiocyanate yields triazole-thiol intermediates .

  • Acetamide Coupling:

    • Alkylation of triazole-thiols with bromoacetamide derivatives in the presence of NaH or K₂CO₃ .

    • Solvents: Dry acetone or dichloromethane under reflux .

  • Nitration and Chlorination:

    • Electrophilic aromatic substitution to introduce nitro and chloro groups at specified positions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Triazole FormationNaOH, CH₃OH, 225°C, 3–6 h70–85%
Acetamide CouplingNaH, DCM, RT, 3 h65–90%
PurificationEthanol recrystallization93%

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • δ 9.2 ppm (s, NH of acetamide) .

    • δ 4.0 ppm (s, SCH₂ from thioacetamide) .

    • Aromatic protons at δ 6.7–8.0 ppm .

  • IR Spectroscopy:

    • 3300 cm⁻¹ (N-H stretch) .

    • 1660 cm⁻¹ (C=O stretch) .

Biological Activities and Mechanisms

Table 3: Comparative Anticancer Activity of Analogous Compounds

CompoundStructureIC₅₀ (µg/mL)Target Cell Line
7a2-methylphenyl substituent20.667HepG2
7f2,6-dimethylphenyl substituent16.782HepG2
Title Compound*Hypothesized~18–25 (est.)N/A

*Estimated based on structural similarity .

Antimicrobial Effects

  • Triazole derivatives inhibit fungal CYP51 enzymes (e.g., Fluconazole analogs) .

  • Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) in bacterial cells .

Computational and Molecular Docking Insights

Molecular docking studies of similar compounds reveal:

  • EGFR Kinase Inhibition: Binding affinity (-9.2 kcal/mol) via H-bonding with Met793 and hydrophobic interactions .

  • Tubulin Polymerization Disruption: Interaction with the colchicine-binding site (ΔG = -8.7 kcal/mol) .

Challenges and Future Directions

  • Synthetic Optimization:

    • Improve yields via microwave-assisted synthesis or flow chemistry .

  • Pharmacokinetic Studies:

    • Address low solubility through prodrug formulations or nanoencapsulation.

  • Target Validation:

    • Screen against kinase panels and epigenetic targets (e.g., HDACs) .

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